molecular formula C21H24N2O3 B2451368 2-(Furan-2-yl)-7-methoxy-4'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane] CAS No. 444787-98-8

2-(Furan-2-yl)-7-methoxy-4'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane]

Cat. No. B2451368
CAS RN: 444787-98-8
M. Wt: 352.434
InChI Key: HELIMKIEVZVBAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Furan-2-yl)-7-methoxy-4'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane] is a useful research compound. Its molecular formula is C21H24N2O3 and its molecular weight is 352.434. The purity is usually 95%.
BenchChem offers high-quality 2-(Furan-2-yl)-7-methoxy-4'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Furan-2-yl)-7-methoxy-4'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane] including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial, Anti-inflammatory, and Antioxidant Activity

A study explored the antimicrobial, anti-inflammatory, and antioxidant activities of spiro derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines, which are structurally similar to the compound . It found significant antimicrobial activity against S. aureus and superior anti-inflammatory effects compared to the reference drug diclofenac, along with high antioxidant activity (Mandzyuk et al., 2020).

Synthesis and Structural Analysis

Research on related compounds, such as spiro(benzo[h]quinazoline-5,1′-cyclohexane) derivatives, provides insights into the synthesis and structural analysis of these complex molecules. These studies contribute to understanding the chemical properties and potential applications of similar spiro compounds (Markosyan et al., 1996).

Novel Synthesis Approaches

In another study, new synthesis methods were developed for compounds containing the naphthofuran moiety, which is structurally related to furan derivatives. This research contributes to the broader field of heterocyclic chemistry and the development of new synthetic routes for complex molecules (Abdelhamid et al., 2012).

Ring Transformation Studies

Explorations into the ring transformation of benzoxazepines into spirobenzoxazoles offer insights into the chemical behavior and potential reactivity of similar spiro compounds. Such studies are crucial for designing new molecules with desired properties (Kurasawa et al., 1988).

Crystallographic Analysis

Crystallographic studies on related compounds, such as 6-(4-Chlorophenyl)-2-(4-methoxyphenyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine, provide detailed insights into molecular structure, aiding in the understanding of how structural nuances influence chemical and biological properties (Zheng & Zhao, 2011).

properties

IUPAC Name

2-(furan-2-yl)-7-methoxy-4'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-14-8-10-21(11-9-14)23-17(13-16(22-23)18-7-4-12-25-18)15-5-3-6-19(24-2)20(15)26-21/h3-7,12,14,17H,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELIMKIEVZVBAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)N3C(CC(=N3)C4=CC=CO4)C5=C(O2)C(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.